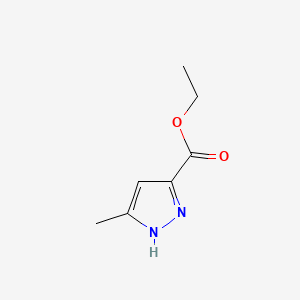

Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62433. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-methyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-5(2)8-9-6/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTXQJAHRCGJEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193259 | |

| Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4027-57-0 | |

| Record name | 5-Methyl-1H-pyrazole-3-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4027-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004027570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4027-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4027-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55U2A7EN9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic compound, is a significant building block in the landscape of medicinal chemistry and drug discovery. Its pyrazole (B372694) core is a privileged scaffold found in numerous pharmaceuticals, valued for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its role in the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound (CAS Number: 4027-57-0 ) are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 4027-57-0 | [1][2][3] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 154.17 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3(5)-Methyl-5(3)-ethoxycarbonylpyrazole, 3-Ethoxycarbonyl-5-methylpyrazole | [2][3] |

| Appearance | White solid | [5] |

| Melting Point | 80-84 °C | [4] |

| Boiling Point | 299.1±20.0 °C (Predicted) | |

| Density | 1.171±0.06 g/cm³ (Predicted) | |

| LogP | 0.733 | [6] |

| InChI Key | BOTXQJAHRCGJEG-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CCOC(=O)C1=NNC(=C1)C | [1] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

-

¹H NMR (CDCl₃, 250 MHz): δ 6.55 (s, 1H), 4.34 (q, J = 7.13 Hz, 2H), 2.35 (s, 3H), 1.33 (t, J = 7.13 Hz, 3H).[5]

-

Mass Spectrometry (EI-MS): m/z = 155 [M+1]⁺.[5]

-

Infrared (IR) and other spectroscopic data are available through public databases such as the NIST WebBook.[2][3][7]

Experimental Protocols: Synthesis

The most common and efficient method for synthesizing this compound is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648).[8] Below are two detailed protocols.

Protocol 1: High-Yield Synthesis in Ethanol (B145695)/Acetic Acid

This protocol describes a 15-hour reaction at room temperature, providing a good yield of the final product.[8]

Materials:

-

Ethyl 2,4-dioxovalerate (Ethyl 2,4-dioxopentanoate) (11.67 g, 73.79 mmol)

-

Hydrazine monohydrate (5.4 mL, 110.68 mmol)

-

Ethanol (EtOH)

-

Glacial Acetic Acid (AcOH)

-

Ethyl Acetate (B1210297) (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Prepare a solution of Ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a mixture of 100 mL of ethanol and 1 mL of glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hydrazine monohydrate (5.4 mL, 110.68 mmol) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.

-

Pour the reaction mixture into 50 mL of water and add 5 mL of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure to yield this compound as a white solid (8.41 g, 74% yield). The product can be used for subsequent reactions without further purification.[5]

Protocol 2: Rapid, High-Yield Synthesis in Ethanol

This protocol offers a faster, high-yield synthesis in ethanol.[8]

Materials:

-

Ethyl 2,4-dioxopentanoate (20 g, 126 mmol, 18 mL)

-

Hydrazine hydrate (B1144303) (6.96 g, 139 mmol, 6.76 mL)

-

Ethanol (400 mL)

Procedure:

-

Dissolve Ethyl 2,4-dioxopentanoate (20 g, 126 mmol) in 400 mL of ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add hydrazine hydrate (6.96 g, 139 mmol) to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Concentrate the mixture to yield this compound (19 g, 97% yield).[5]

Visualizations

Knorr Pyrazole Synthesis Workflow

Caption: Experimental workflow for the Knorr synthesis of this compound.

Role in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrazole scaffold is a cornerstone in medicinal chemistry, with many approved drugs featuring this moiety.[8]

Anti-inflammatory and Analgesic Agents

Pyrazole derivatives have a well-established history as anti-inflammatory and analgesic agents.[9] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX), which are key enzymes in the inflammatory cascade responsible for the production of prostaglandins (B1171923) and leukotrienes.[9] While specific studies on the anti-inflammatory mechanism of this compound are not extensively detailed, it serves as a precursor for compounds that are evaluated for these properties.[10]

General Signaling Pathway for Pyrazole-based Anti-inflammatory Agents

Caption: Inhibition of inflammatory pathways by pyrazole derivatives.

Antimicrobial Agents

Derivatives of this compound have also been investigated for their potential as antimicrobial agents. These compounds are synthesized and screened against various strains of bacteria and fungi to determine their efficacy.

Logical Flow of Pyrazole-based Drug Discovery

Caption: Logical flow of pyrazole-based drug discovery and development.

Conclusion

This compound is a valuable and versatile molecule in the field of medicinal chemistry. Its straightforward synthesis and the established biological significance of the pyrazole core make it an important starting material for the development of new therapeutic agents. This guide provides researchers and drug development professionals with the essential technical information required to effectively utilize this compound in their research endeavors. The continued exploration of derivatives of this compound holds promise for the discovery of novel drugs with improved efficacy and safety profiles.

References

- 1. This compound | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 3. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 4. Ethyl 3-methylpyrazole-5-carboxylate 98 4027-57-0 [sigmaaldrich.com]

- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Ethyl 5-methyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Introduction: Pyrazole (B372694) and its derivatives represent a critical class of five-membered heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1][2] These scaffolds are associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS: 4027-57-0) is a key chemical intermediate, serving as a versatile building block for the synthesis of more complex and biologically active molecules.[1][5] This technical guide provides an in-depth overview of its chemical properties, established synthesis protocols, and its role in the landscape of pharmaceutical research and development.

Chemical Identity and Properties

This compound is a stable organic compound, typically appearing as a white solid.[6][7] Its fundamental chemical and physical properties are summarized below, providing essential data for researchers in its handling and application.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[8][9] |

| CAS Number | 4027-57-0[6][8][9] |

| Molecular Formula | C₇H₁₀N₂O₂[6][8][9] |

| Molecular Weight | 154.17 g/mol [8] |

| Synonyms | Ethyl 3-methyl-1H-pyrazole-5-carboxylate, 3-Ethoxycarbonyl-5-methylpyrazole[6][7][9] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

|---|---|

| Appearance | White Solid[6][7] |

| Melting Point | 80-84 °C[7][10] |

| ¹H NMR (CDCl₃, 250 MHz) | δ 6.55 (s, 1H), 4.34 (q, J = 7.13 Hz, 2H), 2.35 (s, 3H), 1.33 (t, J = 7.13 Hz, 3H)[6] |

| EI-MS (m/z) | 155 [M+1]⁺[6] |

Synthesis via Knorr Pyrazole Condensation

The most efficient and widely adopted method for synthesizing this compound is the Knorr pyrazole synthesis. This classic condensation reaction involves a 1,3-dicarbonyl compound, in this case, Ethyl 2,4-dioxopentanoate, and a hydrazine (B178648) source, typically hydrazine monohydrate.[1] This method is valued for its straightforward procedure and consistently high yields.

Experimental Protocols

Two primary protocols have been established, offering flexibility in reaction conditions while maintaining high product yields.

Protocol 1: Room Temperature Synthesis in Ethanol (B145695)/Acetic Acid This method involves a 15-hour reaction at ambient temperature, providing a good yield.

-

Materials:

-

Ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol)

-

Hydrazine monohydrate (5.4 mL, 110.68 mmol)

-

Ethanol (EtOH) / Glacial Acetic Acid (AcOH) mixture (100:1 mL)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Hydrazine monohydrate is added dropwise to a solution of Ethyl 2,4-dioxovalerate in the EtOH/AcOH mixture at 0 °C.[6]

-

The reaction mixture is stirred at room temperature for 15 hours.[6][7]

-

The mixture is then poured into water, treated with a saturated NaHCO₃ solution, and extracted three times with EtOAc.[6][7]

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the final product.[6][7]

-

Protocol 2: Rapid, High-Yield Synthesis in Ethanol This protocol offers a much faster reaction time with an even higher yield.[6]

-

Materials:

-

Ethyl 2,4-dioxopentanoate (20 g, 126 mmol)

-

Hydrazine hydrate (B1144303) (6.96 g, 139 mmol)

-

Ethanol (EtOH) (400 mL)

-

-

Procedure:

Table 3: Comparison of Synthesis Protocols

| Parameter | Protocol 1 | Protocol 2 |

|---|---|---|

| Starting Material | Ethyl 2,4-dioxovalerate | Ethyl 2,4-dioxopentanoate |

| Solvent System | Ethanol / Acetic Acid[1] | Ethanol[6] |

| Reaction Temperature | Room Temperature[1] | 0 °C[6] |

| Reaction Time | 15 hours | 1 hour[6] |

| Yield | 74%[6][7] | 97%[6] |

Applications in Drug Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs. This compound serves as a foundational intermediate for creating extensive libraries of pyrazole derivatives. Through chemical modifications, researchers can synthesize novel compounds and screen them for various biological activities. For instance, derivatives of this pyrazole have been synthesized and evaluated as potent anti-inflammatory agents.[3][4] The general workflow from a core intermediate to a potential drug candidate highlights its importance in the discovery pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 4027-57-0 [chemicalbook.com]

- 8. This compound | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 10. Ethyl 3-methyl-1H-pyrazole-5-carboxylate CAS#: 4027-57-0 [m.chemicalbook.com]

Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate from hydrazine

An In-depth Technical Guide to the Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate from Hydrazine (B178648)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a crucial building block in pharmaceutical research and development. Pyrazoles are a class of heterocyclic compounds that form the core scaffold of numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The primary and most efficient method for synthesizing this compound is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1][3]

The synthesis of this compound is achieved through the reaction of Ethyl 2,4-dioxopentanoate with hydrazine monohydrate. This guide details two effective protocols, offering flexibility in reaction conditions while consistently delivering high yields of the target compound.

Core Synthesis Reaction

The fundamental reaction involves the cyclocondensation of Ethyl 2,4-dioxopentanoate with hydrazine. The reaction proceeds by an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.

Caption: Overall reaction for the synthesis of this compound.

Quantitative Data Summary

Two primary protocols for the synthesis of this compound have been identified, providing flexibility in terms of reaction time and temperature while both achieving high yields. The key quantitative parameters for each protocol are summarized below for direct comparison.[1][4]

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | Ethyl 2,4-dioxopentanoate | Ethyl 2,4-dioxopentanoate |

| Reagent | Hydrazine monohydrate | Hydrazine monohydrate |

| Solvent | Ethanol (B145695) / Glacial Acetic Acid | Ethanol |

| Temperature | 0 °C to Room Temperature | 0 °C |

| Reaction Time | 15 hours | 1 hour |

| Yield | 74% | 97% |

Experimental Protocols

The following sections provide detailed methodologies for the two key synthesis protocols.

Protocol 1: High-Yield Synthesis in Ethanol/Acetic Acid

This protocol describes a 15-hour reaction at room temperature, which provides a good yield of the desired pyrazole.[4]

Materials:

-

Ethyl 2,4-dioxovalerate (Ethyl 2,4-dioxopentanoate) (11.67 g, 73.79 mmol)

-

Hydrazine monohydrate (5.4 mL, 110.68 mmol)

-

Ethanol (EtOH) (100 mL)

-

Glacial Acetic Acid (AcOH) (1 mL)

-

Ethyl Acetate (B1210297) (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Prepare a solution of Ethyl 2,4-dioxovalerate in a mixture of 100 mL of ethanol and 1 mL of glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hydrazine monohydrate dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.

-

Pour the reaction mixture into 50 mL of water and add 5 mL of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to afford this compound as a white solid (8.41 g, 74% yield).[4]

Protocol 2: Rapid, High-Yield Synthesis in Ethanol

This protocol outlines a rapid, 1-hour reaction at 0 °C that results in an excellent yield.[4]

Materials:

-

Ethyl 2,4-dioxopentanoate (20 g, 126 mmol)

-

Hydrazine hydrate (B1144303) (6.96 g, 139 mmol)

-

Ethanol (EtOH) (400 mL)

Procedure:

-

Prepare a solution of Ethyl 2,4-dioxopentanoate and hydrazine hydrate in 400 mL of ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Concentrate the mixture to yield this compound (19 g, 97% yield).[4]

Visualizations

Knorr Pyrazole Synthesis Workflow

The following diagram illustrates the general experimental workflow for the Knorr synthesis of this compound.

Caption: Experimental workflow for the Knorr synthesis of this compound.

Logical Flow of Pyrazole-Based Drug Discovery

This diagram illustrates the logical progression from the synthesis of a key pyrazole intermediate to its application in the drug discovery pipeline.

Caption: Logical flow of pyrazole-based drug discovery and development.

References

Spectroscopic Profile of Ethyl 5-methyl-1H-pyrazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS No: 4027-57-0), a valuable heterocyclic building block in medicinal chemistry and drug discovery. The following sections detail its mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic properties, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₀N₂O₂

-

Molecular Weight: 154.17 g/mol [1]

-

Canonical SMILES: CCOC(=O)C1=NNC(=C1)C[1]

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Mass Spectrometry

The electron ionization mass spectrum of the title compound is characterized by its molecular ion peak and several major fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 154 | ~60 | [M]⁺ (Molecular Ion) |

| 126 | ~45 | [M - C₂H₄]⁺ |

| 109 | ~100 | [M - OC₂H₅]⁺ |

| 81 | ~30 | |

| 54 | ~35 |

Data sourced from NIST Mass Spectrometry Data Center.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum reveals characteristic absorption bands corresponding to the principal functional groups in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 | Medium, Broad | N-H Stretch |

| ~3150 | Medium | C-H Stretch (aromatic) |

| ~2990 | Medium | C-H Stretch (aliphatic) |

| ~1730 | Strong | C=O Stretch (ester) |

| ~1570 | Medium | C=N Stretch (pyrazole ring) |

| ~1250 | Strong | C-O Stretch (ester) |

Data sourced from the NIST/EPA Gas-Phase Infrared Database.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Resonances:

-

A broad singlet for the N-H proton of the pyrazole (B372694) ring.

-

A singlet for the C-H proton of the pyrazole ring.

-

A quartet for the -CH₂- protons of the ethyl group.

-

A singlet for the -CH₃ protons attached to the pyrazole ring.

-

A triplet for the -CH₃ protons of the ethyl group.

Expected ¹³C NMR Resonances:

-

A resonance for the carbonyl carbon of the ester.

-

Resonances for the quaternary and C-H carbons of the pyrazole ring.

-

A resonance for the -CH₂- carbon of the ethyl group.

-

A resonance for the -CH₃ carbon attached to the pyrazole ring.

-

A resonance for the -CH₃ carbon of the ethyl group.

A ¹³C NMR spectrum is noted as being available from Wiley-VCH GmbH, but the specific chemical shift data is not provided in the publicly accessible PubChem database.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

-

Typical parameters for ¹H NMR include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

-

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions, and plot the relative abundance of each ion as a function of its m/z value to generate the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic characterization of a synthesized compound.

References

Solubility Profile of Ethyl 5-methyl-1H-pyrazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Data

Based on the general characteristics of pyrazole (B372694) derivatives, the expected solubility of Ethyl 5-methyl-1H-pyrazole-3-carboxylate in different classes of solvents is summarized below. It is generally observed that pyrazole derivatives exhibit higher solubility in organic solvents compared to aqueous solutions.[1][2]

| Solvent Class | Examples | Expected Solubility | Notes |

| Polar Aprotic | Acetone, Acetonitrile (B52724), DMF, DMSO | Good to High | These solvents are often excellent choices for dissolving pyrazole derivatives for reactions and analysis.[2] |

| Polar Protic | Ethanol, Methanol (B129727), Water | Moderate to Low | Ethanol and methanol are commonly used as solvents.[2] Water solubility is generally limited for many pyrazole derivatives.[2] |

| Non-Polar | Toluene, Hexane, Dichloromethane (CH2Cl2) | Low to Moderate | Solubility in non-polar solvents is highly dependent on the specific substituents of the pyrazole derivative.[2] |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[2][3][4] This protocol outlines the steps to determine the solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3][5]

-

Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid and liquid phases, centrifuge the vial.

-

Sample Collection: Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectroscopy.[2] A reverse-phase HPLC method with a mobile phase of acetonitrile and water is often suitable for such compounds.[6]

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

Visualizing Key Processes

To further aid in the understanding of the experimental and synthetic workflows relevant to this compound, the following diagrams have been generated.

References

An In-depth Technical Guide to the Tautomerism of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomerism of ethyl 5-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Prototropic tautomerism in pyrazoles significantly influences their physicochemical properties, reactivity, and biological activity, making a thorough understanding of this phenomenon critical for drug design and development. This document details the structural aspects of the tautomeric forms, the equilibrium between them in different environments, and the experimental and computational methodologies used for their characterization.

Introduction to Pyrazole (B372694) Tautomerism

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A key feature of N-unsubstituted pyrazoles is their ability to exist as two distinct tautomeric forms through the migration of a proton between the two ring nitrogen atoms. This phenomenon, known as annular prototropic tautomerism, results in a dynamic equilibrium between the two forms. The position of this equilibrium is influenced by several factors, including the nature and position of substituents on the pyrazole ring, the solvent, temperature, and concentration.[1]

For an asymmetrically substituted pyrazole such as this compound, two tautomers can exist: This compound (Tautomer A) and ethyl 3-methyl-1H-pyrazole-5-carboxylate (Tautomer B) .

The electronic properties of the substituents play a crucial role in determining the predominant tautomer. Generally, electron-donating groups (EDGs) tend to favor the tautomer where the proton is on the nitrogen atom further away from the substituent, while electron-withdrawing groups (EWGs) favor the tautomer with the proton on the nitrogen adjacent to the substituent.[2] In the case of this compound, the methyl group at position 5 is an electron-donating group, while the ethyl carboxylate group at position 3 is an electron-withdrawing group. This electronic push-pull effect influences the proton affinity of the two nitrogen atoms and thus the position of the tautomeric equilibrium.

Tautomeric Forms of this compound

The two principal tautomers of this compound are depicted below:

References

A Technical Guide to Ethyl 5-methyl-1H-pyrazole-3-carboxylate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ethyl 5-methyl-1H-pyrazole-3-carboxylate, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document outlines its chemical properties, commercial availability, synthesis protocols, and potential biological activities, offering a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction

This compound (CAS No. 4027-57-0) is a pyrazole (B372694) derivative that serves as a key building block in the synthesis of a wide range of biologically active molecules.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This guide focuses on the practical aspects of utilizing this compound in a research setting.

Commercial Availability and Supplier Specifications

A variety of chemical suppliers offer this compound for research purposes. The purity and available quantities can vary between suppliers. Below is a comparative table summarizing the product specifications from several prominent vendors.

| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| MedchemExpress | HY-34027 | >98% | C₇H₁₀N₂O₂ | 154.17 | 4027-57-0 |

| Sigma-Aldrich | CDS001454 | ≥97% | C₇H₁₀N₂O₂ | 154.17 | 4027-57-0 |

| Thermo Fisher Scientific | AC447790050 | 97% | C₇H₁₀N₂O₂ | 154.17 | 4027-57-0 |

| Key Organics | KF-3578 | >97% | C₇H₁₀N₂O₂ | 154.17 | 4027-57-0 |

| Combi-Blocks | QC-7731 | >97% | C₇H₁₀N₂O₂ | 154.17 | 4027-57-0 |

| BLD Pharm | BD138864 | 97% | C₇H₁₀N₂O₂ | 154.17 | 4027-57-0 |

Synthesis and Experimental Protocols

This compound and its derivatives are commonly synthesized through the condensation of a β-dicarbonyl compound with hydrazine (B178648) or its derivatives. The following section details a general protocol for its synthesis and subsequent functionalization.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for pyrazole synthesis.

Materials:

-

Ethyl acetoacetate (B1235776)

-

Hydrazine hydrate (B1144303)

-

Glacial acetic acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Potential Biological Activities and Signaling Pathways

While research on the specific biological activities of this compound is ongoing, the broader class of pyrazole-containing compounds has been extensively studied, particularly as inhibitors of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Many pyrazole-based inhibitors target key signaling pathways that regulate cell proliferation, survival, and inflammation. These include the JAK-STAT, EGFR/VEGFR, and PI3K/AKT/mTOR pathways. The ability of the pyrazole scaffold to be readily functionalized allows for the development of potent and selective inhibitors against specific kinases within these pathways.

Although the direct interaction of this compound with a specific signaling pathway has not been extensively documented, its structural similarity to known kinase inhibitors suggests it as a valuable starting point for the design of novel therapeutics. Further derivatization and screening are necessary to elucidate its precise mechanism of action.

Experimental Protocols for Activity Screening

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This in vivo protocol can be used to evaluate the anti-inflammatory potential of compounds derived from this compound.[3]

Materials:

-

Wistar rats or Swiss albino mice

-

Test compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Carrageenan solution (1% in saline)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Group the animals and administer the test compound, vehicle (control), or standard drug orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. Its accessibility from multiple commercial suppliers and the well-established chemistry of the pyrazole ring system make it an attractive scaffold for drug discovery programs. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, functionalize, and evaluate the biological activity of derivatives of this promising compound. Further investigation into its specific molecular targets and signaling pathway interactions will be crucial in unlocking its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the N1-Position Derivatization of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of Ethyl 5-methyl-1H-pyrazole-3-carboxylate at the N1 position, a critical step in the synthesis of novel compounds for drug discovery and development. Pyrazole (B372694) derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and kinase inhibitory effects. The protocols outlined below describe standard laboratory procedures for N-alkylation and N-arylation, and the accompanying data provides expected outcomes for a range of derivatives.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry. Substitution at the N1 position of the pyrazole ring is a common strategy to modulate the physicochemical properties and biological activity of these compounds. N1-functionalization can influence potency, selectivity, and pharmacokinetic profiles. This document details two primary methods for the derivatization of this compound: N-alkylation using alkyl halides and N-arylation via copper-catalyzed cross-coupling with aryl boronic acids.

General Reaction Scheme

The derivatization at the N1 position of this compound can be generalized as follows:

Caption: General reaction scheme for N1-derivatization.

Experimental Protocols

Protocol 1: N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add the corresponding alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to obtain the desired N1-alkylated product.

Caption: Experimental workflow for N-Alkylation.

Protocol 2: N-Arylation with Aryl Boronic Acids

This protocol outlines a copper-catalyzed N-arylation of this compound with aryl boronic acids.

Materials:

-

This compound

-

Aryl boronic acid (e.g., phenylboronic acid, 4-tolylboronic acid)

-

Copper(II) acetate (Cu(OAc)₂)

-

Saturated aqueous ammonium (B1175870) chloride

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), aryl boronic acid (2.0 eq), and copper(II) acetate (1.5 eq).

-

Add dichloromethane as the solvent, followed by pyridine (2.0 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N1-arylated pyrazole.

Data Presentation

The following tables summarize the characterization data for a selection of N1-substituted derivatives of this compound synthesized using the protocols described above.

Table 1: N1-Alkylated Derivatives of this compound

| R-Group | Alkyl Halide | Yield (%) | M.p. (°C) | ¹H NMR (δ ppm) of N-CH₂/CH₃ |

| Methyl | Methyl Iodide | 85 | Oil | 3.95 (s, 3H) |

| Ethyl | Ethyl Bromide | 82 | Oil | 4.20 (q, 2H), 1.45 (t, 3H) |

| Benzyl | Benzyl Chloride | 90 | 68-70 | 5.50 (s, 2H) |

| Propyl | Propyl Bromide | 78 | Oil | 4.10 (t, 2H), 1.80 (m, 2H), 0.90 (t, 3H) |

Table 2: N1-Arylated Derivatives of this compound

| Ar-Group | Aryl Boronic Acid | Yield (%) | M.p. (°C) | ¹H NMR (δ ppm) of Ar-H |

| Phenyl | Phenylboronic Acid | 65 | 75-77 | 7.30-7.55 (m, 5H) |

| 4-Tolyl | 4-Tolylboronic Acid | 68 | 88-90 | 7.20 (d, 2H), 7.40 (d, 2H) |

| 4-Methoxyphenyl | 4-Methoxyphenylboronic acid | 62 | 95-97 | 6.95 (d, 2H), 7.45 (d, 2H) |

| 4-Chlorophenyl | 4-Chlorophenylboronic acid | 60 | 102-104 | 7.35 (d, 2H), 7.50 (d, 2H) |

Biological Significance and Signaling Pathways

Kinase Inhibition:

Many N1-substituted pyrazoles act as potent kinase inhibitors, playing a role in cancer therapy by targeting signaling pathways that are often dysregulated in cancer cells.[3][4] For instance, they can inhibit kinases in the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3]

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Anti-inflammatory Activity:

By derivatizing this compound at the N1 position, researchers can systematically explore the structure-activity relationships (SAR) to develop novel and potent inhibitors for these key biological targets.

References

- 1. tandfonline.com [tandfonline.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: N-Alkylation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate for Drug Discovery

The pyrazole (B372694) ring is a fundamental scaffold in medicinal chemistry, recognized as a privileged structure in the development of new therapeutic agents.[1][2][3] N-alkylated pyrazole derivatives, in particular, are integral components of numerous pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and analgesic properties.[3][4] The strategic N-alkylation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate serves as a critical step in the synthesis of diverse compound libraries for drug discovery programs.[1][5] This process allows for the introduction of various substituents on the pyrazole nitrogen, enabling the fine-tuning of physicochemical properties and pharmacological activity to optimize drug candidates.[5]

The regioselectivity of the N-alkylation of unsymmetrically substituted pyrazoles is a crucial aspect of their synthesis.[6][7] The reaction can potentially yield two different regioisomers, N1- and N2-alkylated products. However, studies have shown that for pyrazoles with a carboxylate group at the 3-position, alkylation predominantly occurs at the N1 position.[8][9] The choice of base and reaction conditions can further influence this selectivity, with stronger bases like sodium hydride often ensuring high regioselectivity.[6]

These application notes provide detailed protocols for the N-alkylation of this compound, offering researchers reliable methods for synthesizing key intermediates for further elaboration in drug development pipelines.

Data Presentation: Reaction Conditions for N-Alkylation of Pyrazole Carboxylates

The following table summarizes various conditions for the N-alkylation of pyrazole carboxylate derivatives, providing a comparative overview of bases, solvents, and resulting yields.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Dimethyl carbonate | NaH | DMF | 110 | 4 | 86.8 | [10] |

| Dimethyl carbonate | NaH | DMF | Not specified | 4 | 90.1 | [10] |

| Various Alkylating Agents | K₂CO₃ | Acetonitrile | Room Temp. | Not specified | Not specified | [9] |

| Ethyl iodoacetate | K₂CO₃ | MeCN | Reflux | Not specified | High | [7] |

| Benzyl (B1604629) bromide | K₂CO₃ | Not specified | Room Temp. | 2 | 74 | [11] |

Experimental Protocols

Protocol 1: N-Methylation using Sodium Hydride and Dimethyl Carbonate

This protocol is adapted from a method for a similar pyrazole derivative and is expected to give high yields of the N1-methylated product.[10]

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Dimethyl carbonate (DMC)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Water (deionized)

Procedure:

-

To a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Carefully add NaH (60% dispersion, catalytic amount, e.g., 0.2-0.4 eq) portion-wise to the stirred solution at room temperature. Note: Hydrogen gas is evolved.

-

Add an excess of dimethyl carbonate (5.0-7.0 eq).

-

Heat the reaction mixture to 110-120 °C and stir for 4 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess dimethyl carbonate and part of the DMF by vacuum distillation.[10]

-

Pour the remaining residue into cold water.

-

Extract the aqueous layer three times with ethyl acetate.[10]

-

Combine the organic layers and wash with brine until the washings are neutral.[10]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield the pure Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate as a pale yellow oil.[10]

Protocol 2: General N-Alkylation using Potassium Carbonate

This protocol provides a general method for N-alkylation using a milder base, which is often effective for various alkylating agents.[8][9][12]

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Ethyl acetate (EtOAc) or other suitable extraction solvent

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water (deionized)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and anhydrous K₂CO₃ (1.5-2.0 eq).[12]

-

Add anhydrous DMF or DMSO.[12]

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkylating agent (1.1-1.2 eq) dropwise to the mixture.[12]

-

Stir the reaction at a suitable temperature (room temperature to 80 °C) for 4-24 hours.[12] Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.[12]

Mandatory Visualizations

Caption: General experimental workflow for N-alkylation of pyrazoles.

Caption: Logical flow from pyrazole core to drug candidate development.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from Ethyl 5-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and evaluation of novel anti-inflammatory agents derived from Ethyl 5-methyl-1H-pyrazole-3-carboxylate. The methodologies outlined below are based on established synthetic routes for pyrazole (B372694) derivatives and standard assays for determining anti-inflammatory activity.[1][2][3]

Introduction

Inflammation is a complex biological response implicated in numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be associated with adverse gastrointestinal and cardiovascular effects.[1] The pyrazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives like celecoxib (B62257) demonstrating potent and selective anti-inflammatory activity, primarily through the inhibition of cyclooxygenase-2 (COX-2).[1][4][5] this compound serves as a versatile starting material for the synthesis of a diverse library of pyrazole derivatives with the potential for significant therapeutic effects.

Synthesis of Novel Pyrazole Derivatives

The general synthetic strategy involves the modification of the carboxylate group and the N-H of the pyrazole ring of this compound to introduce various pharmacophoric features known to enhance anti-inflammatory activity. A common approach is the conversion of the ester to a carbohydrazide, which can then be cyclized with various reagents to form new heterocyclic systems, or direct N-alkylation/arylation of the pyrazole ring.

Protocol 1: Synthesis of 5-methyl-1H-pyrazole-3-carbohydrazide (Intermediate A)

Objective: To convert the ethyl ester of the starting material into a hydrazide, a key intermediate for further derivatization.

Materials:

-

This compound

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve this compound (0.1 mol) in 100 mL of ethanol.

-

To this solution, add hydrazine hydrate (0.2 mol) dropwise with continuous stirring.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The resulting solid precipitate is collected by filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold ethanol.

-

Dry the product, 5-methyl-1H-pyrazole-3-carbohydrazide (Intermediate A), in a desiccator.

-

Characterize the product using IR, ¹H-NMR, and Mass spectrometry.

Protocol 2: Synthesis of Novel Pyrazole-Oxadiazole Derivatives (Example Series)

Objective: To synthesize a series of 1,3,4-oxadiazole (B1194373) derivatives from Intermediate A, a class of compounds known for anti-inflammatory properties.

Materials:

-

5-methyl-1H-pyrazole-3-carbohydrazide (Intermediate A)

-

Various aromatic carboxylic acids

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

Procedure:

-

A mixture of 5-methyl-1H-pyrazole-3-carbohydrazide (0.01 mol) and a substituted aromatic carboxylic acid (0.01 mol) is taken in a round-bottom flask.

-

Add phosphorus oxychloride (5 mL) slowly to the mixture in an ice bath.

-

After the addition is complete, reflux the reaction mixture for 4-6 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

The solid that separates out is filtered, washed with a dilute sodium bicarbonate solution, and then with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole-oxadiazole derivative.

-

Characterize the final compounds using IR, ¹H-NMR, ¹³C-NMR, and Mass spectrometry.

Experimental Workflow for Synthesis

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

Application of Ethyl 5-methyl-1H-pyrazole-3-carboxylate in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers

For Immediate Release

Ethyl 5-methyl-1H-pyrazole-3-carboxylate serves as a pivotal starting material and key intermediate in the synthesis of a variety of kinase inhibitors, compounds at the forefront of targeted cancer therapy and treatment for inflammatory diseases. Its inherent structural features allow for the construction of the pyrazole (B372694) core, a privileged scaffold in medicinal chemistry that is present in numerous FDA-approved kinase inhibitors. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this versatile chemical building block.

Introduction to Pyrazole-Based Kinase Inhibitors

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole scaffold has emerged as a highly effective core structure for kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This compound provides a convenient entry point for the synthesis of diverse pyrazole-based inhibitors, allowing for substitutions at various positions to achieve high potency and selectivity.

This guide focuses on the synthesis of pyrazole-based inhibitors targeting the p38 Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, both of which are critical in cell proliferation, survival, and inflammation.

Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of representative pyrazole-based kinase inhibitors against their primary targets.

| Compound Name/Reference | Target Kinase(s) | IC50 (nM) | Cell-Based Assay IC50 (nM) |

| BIRB 796 (Doramapimod) | p38α MAPK | 38[1] | 21 (LPS-induced TNFα in PBMCs) |

| p38β MAPK | 65[1] | 960 (LPS-induced TNFα in whole blood) | |

| p38γ MAPK | 200[1] | - | |

| p38δ MAPK | 520[1] | - | |

| B-Raf | 83[1] | - | |

| Afuresertib (GSK2110183) | Akt1 | Ki = 0.08 | - |

| Compound 1 (GSK2141795 analogue) | Akt1 | 61[2] | 30.4 (p-PRAS40 in LNCaP cells)[2] |

| Compound 2 (Afuresertib analogue) | Akt1 | 1.3[2] | 950 (HCT116 cell proliferation)[2] |

| Compound 6 | Aurora A | 160 | 390 (HCT116 cell proliferation)[2] |

| Compound 7 | Aurora A | 28.9[2] | 487 (A549 cell proliferation)[2] |

| Aurora B | 2.2[2] | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key pyrazole intermediate from this compound and its subsequent conversion to the potent p38 MAPK inhibitor, BIRB 796 (Doramapimod).

Protocol 1: Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid

This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid, a key intermediate for further functionalization.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1 eq.) in ethanol.

-

Add a 10% aqueous solution of sodium hydroxide (2 eq.) to the flask.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH ~9 with 2N hydrochloric acid.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-methyl-1H-pyrazole-3-carboxylic acid.

Protocol 2: Synthesis of the p38 MAPK Inhibitor BIRB 796 (Doramapimod)

This protocol outlines the multi-step synthesis of BIRB 796, a potent and selective p38α MAPK inhibitor, starting from a pyrazole intermediate derived from this compound. The synthesis involves the formation of a key aminopyrazole intermediate, which is then converted to the final urea-containing compound.

Part A: Synthesis of 3-amino-5-tert-butyl-1-(p-tolyl)-1H-pyrazole

This intermediate is a crucial building block for BIRB 796. While the direct synthesis from this compound is a multi-step process, a common route involves the condensation of a β-ketoester with a substituted hydrazine.

Materials:

-

p-Tolylhydrazine hydrochloride

-

Ethyl pivaloylacetate (or a similar β-ketoester)

-

Ethanol

-

Triethylamine (B128534) or another suitable base

Procedure:

-

To a solution of p-tolylhydrazine hydrochloride in ethanol, add triethylamine to liberate the free hydrazine.

-

Add ethyl pivaloylacetate to the reaction mixture.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the pyrazole intermediate.

-

The ester is then converted to the corresponding amine through a series of steps including hydrolysis, Curtius rearrangement, or Hofmann rearrangement. A common method involves converting the carboxylic acid to an acyl azide, which then rearranges to an isocyanate that is subsequently hydrolyzed to the amine.

Part B: Synthesis of BIRB 796

Materials:

-

3-amino-5-tert-butyl-1-(p-tolyl)-1H-pyrazole

-

4-(2-morpholinoethoxy)naphthalen-1-yl isocyanate (or a suitable precursor)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve 3-amino-5-tert-butyl-1-(p-tolyl)-1H-pyrazole in an anhydrous aprotic solvent under an inert atmosphere.

-

Add a solution of 4-(2-morpholinoethoxy)naphthalen-1-yl isocyanate in the same solvent dropwise to the pyrazole solution.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

If necessary, the reaction can be gently heated to drive it to completion.

-

Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield BIRB 796.[3][4]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the pyrazole-based kinase inhibitors discussed in this document.

Caption: The p38 MAPK signaling pathway and the point of inhibition by BIRB 796.

Caption: The PI3K/Akt signaling pathway and the point of inhibition by pyrazole-based inhibitors.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a pyrazole-based kinase inhibitor starting from this compound.

Caption: General workflow for the synthesis of a kinase inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-assisted synthesis of N-pyrazole ureas and the p38alpha inhibitor BIRB 796 for study into accelerated cell ageing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microwave-assisted synthesis of N-pyrazole ureas and the p38α inhibitor BIRB 796 for study into accelerated cell ageing -ORCA [orca.cardiff.ac.uk]

Application Notes & Protocols for the Synthesis of Bioactive Pyrazole-Based Molecules

Introduction

Pyrazole (B372694) and its derivatives represent a "privileged scaffold" in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents.[1][2] First synthesized in 1883, this five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is prized for its metabolic stability and versatile biological activities.[2][3] Pyrazole-containing compounds have demonstrated a broad pharmacological spectrum, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5][6] This significance is highlighted by their presence in several FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the anticancer drug Encorafenib.[2][7]

This document provides detailed protocols for researchers, scientists, and drug development professionals, covering key synthetic methodologies, quantitative data summaries, and the visualization of experimental workflows and relevant biological pathways.

Core Synthetic Methodologies

The construction of the pyrazole ring is a well-established field with multiple strategies. The choice of method typically depends on the desired substitution pattern and the availability of starting materials. Modern advancements focus on improving efficiency, regioselectivity, and environmental sustainability.[2]

Knorr Pyrazole Synthesis

The most fundamental and widely utilized method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative.[3][8] The reaction is generally acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8]

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have gained popularity for synthesizing complex pyrazole derivatives due to their high pot, atom, and step economy (PASE).[7][9][10] These reactions involve combining three or more starting materials in a single step to form a product that contains portions of all initial reactants. This approach is highly efficient and allows for the rapid generation of diverse compound libraries.[1]

Green Synthesis Approaches

To align with the principles of green chemistry, several environmentally friendly techniques have been developed. These methods often lead to shorter reaction times, higher yields, and reduced use of hazardous solvents.[11][12]

-

Microwave-Assisted Synthesis: Uses microwave irradiation for rapid and precise heating, accelerating reaction rates.[11][13]

-

Ultrasound-Assisted Synthesis: Employs ultrasonic waves to enhance chemical reactivity through acoustic cavitation.[11]

-

Solvent-Free Conditions: Reactions are conducted without a solvent, often by heating the neat reactants, which minimizes chemical waste.[9][12][13]

Experimental Protocols

Protocol 1: Knorr Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of a pyrazolone (B3327878) via the reaction of a β-ketoester with hydrazine, a variation of the Knorr synthesis.[14]

-

Materials:

-

Ethyl benzoylacetate (1.0 eq, e.g., 3.0 mmol)

-

Hydrazine hydrate (B1144303) (2.0 eq, e.g., 6.0 mmol)

-

1-Propanol (as solvent)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Ice bath

-

Vacuum filtration apparatus

-

-

Procedure:

-

Combine ethyl benzoylacetate (1.0 eq) and an excess of hydrazine hydrate (2.0 eq) in a round-bottom flask containing 1-propanol.[14]

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Monitor the reaction using Thin-Layer Chromatography (TLC) until the limiting reagent (ethyl benzoylacetate) is consumed.[14]

-

Once complete, remove the heat source and allow the mixture to cool to room temperature.

-

Cool the flask further in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration, washing with a small amount of cold solvent.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol (B145695).

-

Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

This protocol details a highly efficient, one-pot synthesis of pyrano[2,3-c]pyrazoles, which are known for their antimicrobial activities.[7][9]

-

Materials:

-

Aromatic aldehyde (1.0 eq, 1 mmol)

-

Malononitrile (B47326) (1.0 eq, 1 mmol)

-

Ethyl acetoacetate (B1235776) (1.0 eq, 1 mmol)

-

Hydrazine hydrate (1.0 eq, 1 mmol)

-

Piperidine (B6355638) (5 mol%) (as catalyst)

-

Water or Ethanol (as solvent)

-

Magnetic stirrer, reaction flask

-

-

Procedure:

-

In a reaction flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) to the chosen solvent (e.g., water).[9]

-

Add piperidine (5 mol%) to the stirring mixture.

-

Continue to stir the reaction vigorously at room temperature. The reaction is typically complete within 20-30 minutes.[7]

-

The solid product will precipitate out of the reaction mixture.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water or ethanol and dry to obtain the final product, which is often of high purity without further purification.

-

Quantitative Data Summary